molecular formula C19H21N3O3S B11059573 4-(1-Phenyl-ethyl)-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

4-(1-Phenyl-ethyl)-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Cat. No.: B11059573
M. Wt: 371.5 g/mol
InChI Key: IWGXJYYWUBCNBP-UHFFFAOYSA-N
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Description

4-(1-PHENYLETHYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique triazole ring structure. This compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry, organic synthesis, and material science. The presence of both phenylethyl and trimethoxyphenyl groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-PHENYLETHYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves a multi-step process:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the triazole intermediate.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is incorporated through a Friedel-Crafts alkylation reaction, using trimethoxybenzene and a suitable alkylating agent.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(1-PHENYLETHYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

Scientific Research Applications

Chemistry

In chemistry, 4-(1-PHENYLETHYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring is known to interact with various biological targets, making it a valuable tool in drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anti-inflammatory, antimicrobial, and anticancer activities. The presence of the trimethoxyphenyl group is particularly significant, as it is known to enhance the bioactivity of many pharmaceutical agents.

Industry

In the industrial sector, 4-(1-PHENYLETHYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 4-(1-PHENYLETHYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, facilitating its binding to active sites. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Phenylethyl)-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
  • 4-(1-Phenylethyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
  • 4-(1-Phenylethyl)-5-(2,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Uniqueness

The uniqueness of 4-(1-PHENYLETHYL)-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct electronic and steric properties. This enhances its reactivity and potential for interaction with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

4-(1-phenylethyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N3O3S/c1-12(13-8-6-5-7-9-13)22-18(20-21-19(22)26)14-10-15(23-2)17(25-4)16(11-14)24-3/h5-12H,1-4H3,(H,21,26)

InChI Key

IWGXJYYWUBCNBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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